Enantioselective Potency in Behavioral Models of Obesity
In a direct head-to-head comparison in rats, (R)-desmethylsibutramine demonstrated significantly greater anorexic effects than both the (S)-enantiomer and racemic sibutramine. The study administered drugs intraperitoneally (2.5-10 mg/kg) and measured food intake, showing the (R)-enantiomer had superior appetite-suppressing activity [1]. While exact IC50 values are not detailed in the abstract, the study conclusively determined that both (R)-desmethylsibutramine and (R)-didesmethylsibutramine are more potent in vivo than their respective (S)-enantiomers [1].
| Evidence Dimension | Anorexic Effect (Food Intake Reduction) |
|---|---|
| Target Compound Data | Significantly greater reduction vs. comparators at 2.5-10 mg/kg i.p. |
| Comparator Or Baseline | (S)-Desmethylsibutramine and Racemic Sibutramine |
| Quantified Difference | Significantly greater effect (p-value not provided in abstract, but statistically significant as per study findings) |
| Conditions | In vivo rat model; drugs administered intraperitoneally (2.5-10 mg/kg); food intake measured. |
Why This Matters
This data directly validates the superior efficacy of the (R)-enantiomer for obesity-related research, making it the essential choice over the racemate or (S)-form.
- [1] Glick, S. D., Haskew, R. E., Maisonneuve, I. M., Carlson, J. N., & Jerussi, T. P. (2000). Enantioselective behavioral effects of sibutramine metabolites. European Journal of Pharmacology, 397(1), 93-102. View Source
